5-butyl-2-norbornene
Description
Structure
3D Structure
Properties
CAS No. |
22094-81-1 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
5-butylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C11H18/c1-2-3-4-10-7-9-5-6-11(10)8-9/h5-6,9-11H,2-4,7-8H2,1H3 |
InChI Key |
YSWATWCBYRBYBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC2CC1C=C2 |
Related CAS |
26935-77-3 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Butyl 2 Norbornene
Diels-Alder Cycloaddition Pathways
The most prominent and industrially significant method for synthesizing 5-butyl-2-norbornene is the Diels-Alder reaction. This [4+2] cycloaddition provides a direct route to the bicyclic norbornene structure.
The synthesis of this compound involves the reaction between a diene, cyclopentadiene (B3395910), and a dienophile, 1-hexene (B165129). rsc.org In practice, dicyclopentadiene (B1670491) is often used as the source for cyclopentadiene, which is generated in situ by heating, as it readily undergoes a retro-Diels-Alder reaction. rsc.org
The reaction is typically carried out under high thermal stress. For instance, a common procedure involves heating 1-hexene and dicyclopentadiene in a sealed pressure tube at temperatures around 240 °C for several hours. rsc.org To prevent polymerization of the reactants and products at these elevated temperatures, a polymerization inhibitor such as hydroquinone (B1673460) is often added to the reaction mixture. rsc.org Optimization of the reaction involves balancing temperature, reaction time, and reactant ratios to maximize the yield of the desired this compound monomer while minimizing the formation of byproducts. rsc.org Following the reaction, the product is typically isolated and purified through distillation. rsc.org
| Parameter | Condition | Source(s) |
| Diene | Dicyclopentadiene (cracks to Cyclopentadiene) | rsc.org |
| Dienophile | 1-Hexene | rsc.org |
| Temperature | 240 °C | rsc.org |
| Reaction Time | 3 hours | rsc.org |
| Inhibitor | Hydroquinone | rsc.org |
| Yield | ~10.3% (for this compound) | rsc.org |
This interactive table summarizes typical reaction conditions for the synthesis of 5-alkyl-2-norbornenes via the Diels-Alder reaction.
The Diels-Alder reaction between cyclopentadiene and 1-hexene produces this compound as a mixture of two stereochemical isomers: endo and exo. rsc.org The endo isomer is generally the major product, a phenomenon explained by the Alder endo rule. wikipedia.org This rule posits that the transition state leading to the endo product is favored due to stabilizing secondary orbital interactions between the developing π-system of the diene and the substituent on the dienophile. youtube.com
In the synthesis of this compound and similar 5-alkyl-2-norbornenes, the reaction consistently yields a higher proportion of the endo isomer. For example, the synthesis of this compound results in an endo:exo ratio of approximately 75:25, while the synthesis of 5-hexyl-2-norbornene yields a similar ratio of 79:21. rsc.org Although the exo isomer is often the more thermodynamically stable product due to reduced steric hindrance, the endo product forms faster and is thus the kinetic product. youtube.com For many applications, such as in polymerization, the mixture of isomers is used without separation. rsc.org The selectivity can sometimes be influenced by reaction conditions; for example, the use of Lewis acid catalysts can increase endo selectivity in Diels-Alder reactions involving dienophiles with coordinating groups. google.com
Precursor Selection and Reaction Optimization
Functionalization of Norbornene Scaffolds
While the Diels-Alder reaction is the primary route to this compound, the functionalization of a pre-existing norbornene scaffold represents an alternative conceptual approach. This involves starting with a norbornene derivative and chemically modifying it to introduce the butyl group. For instance, a related monomer, 5-norbornene-2-methylene butyl ether, is synthesized by reacting 5-norbornene-2-methanol (B8022476) with sodium hydride followed by treatment with a butyl-containing reagent. rsc.orgrsc.org Similarly, other functionalized norbornenes are prepared by starting with molecules like 5-norbornene-2-carboxaldehyde (B46079) or 5-norbornene-2-carboxylic acid and performing subsequent chemical transformations. prepchem.comresearchgate.net However, the direct attachment of a butyl group to the norbornene ring via functionalization is less commonly reported for the synthesis of this compound compared to the more direct Diels-Alder pathway.
Purification and Isomer Separation Techniques
After synthesis, the crude reaction mixture containing this compound requires purification to remove unreacted precursors, the polymerization inhibitor, and any byproducts. The standard method for purification is fractional distillation under reduced pressure. rsc.org Reports describe purifying the monomer mixture through two sequential distillations at reduced pressure (e.g., 10 torr) to achieve the desired purity for subsequent polymerization. rsc.org
Separating the endo and exo isomers of this compound can be challenging due to their similar physical properties. While for many polymerization applications the isomer mixture is used directly, high-purity isomers can be necessary for specific mechanistic studies or to produce polymers with highly controlled stereochemistry. researchgate.net For related norbornene derivatives, particularly those containing functional groups like carboxylic acids, separation of isomers has been achieved through methods such as crystallization of salts formed with chiral amines or by exploiting differences in reactivity, such as the preferential lactonization of the endo-acid. scirp.orgnih.gov For non-functionalized alkenes like this compound, preparative chromatography techniques would be the most likely, albeit potentially costly, method for achieving separation.
Polymerization of 5 Butyl 2 Norbornene
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful and versatile polymerization technique for strained cyclic olefins like 5-butyl-2-norbornene. acs.orgwikipedia.org This method involves a metal carbene catalyst that cleaves the double bond within the norbornene ring system, leading to the formation of a linear polymer with repeating unsaturated units in the backbone. hhu.de The high tolerance of ROMP catalysts to various functional groups and their high activity make them particularly suitable for synthesizing a wide range of functional polymers. umd.edu
Catalytic Systems for ROMP of this compound
The success of ROMP is highly dependent on the choice of the catalytic system. Various transition metal catalysts have been developed and utilized for the polymerization of norbornene derivatives.
Ruthenium-based catalysts, particularly those developed by Grubbs, are widely used for the ROMP of norbornene derivatives due to their remarkable stability in the presence of air and moisture and their high tolerance for various functional groups. umd.edunih.gov These catalysts, often referred to as Grubbs catalysts, come in several generations, each with improved activity and selectivity. nih.gov
First-generation Grubbs catalysts have been employed in the surface-initiated ROMP of alkylnorbornenes, including butylnorbornene, to grow polymer films. acs.org Second and third-generation Grubbs catalysts, which feature N-heterocyclic carbene (NHC) ligands, generally exhibit higher activity and better control over the polymerization process. nih.govacs.org The third-generation Grubbs catalyst, in particular, is known for its fast initiation rates, which can lead to well-defined polymers with controlled molecular weights and narrow dispersities. acs.org For instance, the ROMP of other functionalized norbornenes using a third-generation Grubbs catalyst has been shown to produce polymers in a controlled, living manner. nih.gov The choice of the Grubbs catalyst generation can influence the microstructure of the resulting polymer, such as the cis/trans content of the double bonds in the polymer backbone. acs.orgnih.gov
The Hoveyda-Grubbs second-generation catalyst has also been utilized in the ROMP of norbornene derivatives, demonstrating the versatility of ruthenium-based systems. mdpi.com These catalysts are valued for enabling the synthesis of polymers with tunable molecular weights and narrow polydispersity indices (PDI). mdpi.com
While ruthenium catalysts are dominant, other transition metals have been explored for the polymerization of norbornene derivatives. Early transition metal catalysts based on tungsten (W) and molybdenum (Mo) were among the first to be used for living ROMP. wikipedia.orgacs.org For example, Schrock's Mo and W catalysts are known for their high activity in ROMP. umd.edu However, they are generally more sensitive to air and functional groups compared to their ruthenium counterparts.
Palladium-based catalysts have also been investigated for the polymerization of 5-alkyl-2-norbornenes, although typically for vinyl addition polymerization rather than ROMP. For instance, a Pd(acac)2/PPh3/BF3OEt2 system has been used to polymerize this compound. It is important to note that the polymerization mechanism with these palladium systems is distinct from ROMP, as it proceeds through the addition polymerization of the double bond without ring-opening.
Ruthenium-Based Metathesis Catalysts (e.g., Grubbs Catalysts)
Polymerization Kinetics and Mechanistic Investigations
The kinetics of the ROMP of this compound are influenced by several factors, including the catalyst system, monomer concentration, and reaction temperature. Studies on related alkylnorbornenes have shown that the rate of polymerization can be significantly affected by the steric bulk of the alkyl substituent. acs.org For instance, in surface-initiated ROMP, the rate constant for film growth was observed to decrease as the length of the alkyl side chain on the norbornene monomer increased. acs.org
Mechanistic investigations into the ROMP of norbornenes with ruthenium catalysts have provided insights into the reaction pathway. The process is generally understood to proceed via a series of [2+2] cycloaddition and cycloreversion steps between the metal carbene and the monomer's double bond. acs.org The relative rates of initiation (reaction of the catalyst with the first monomer) and propagation (addition of subsequent monomer units) are crucial for achieving a controlled polymerization. nih.gov For some Grubbs catalysts, the rate of propagation can be much faster than the rate of initiation, which can lead to a broad molecular weight distribution if not properly controlled. nih.gov
The presence of chain transfer agents (CTAs) can also play a significant role in the polymerization kinetics and mechanism. CTAs can regulate the molecular weight of the resulting polymer by introducing a competing reaction pathway that terminates a growing polymer chain and starts a new one. caltech.edu
Attaining Controlled/Living Polymerization Characteristics
A "living" polymerization is a chain growth process that proceeds in the absence of chain termination and chain transfer reactions. wikipedia.org This allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and the ability to form block copolymers. wikipedia.orgmdpi.com
Achieving controlled/living ROMP of this compound is highly desirable for creating well-defined polymer architectures. Ruthenium-based catalysts, particularly the third-generation Grubbs catalyst, are well-suited for this purpose due to their fast initiation and propagation kinetics, which are key for a living process. acs.org By carefully selecting the catalyst and reaction conditions, it is possible to control the molecular weight of the resulting poly(this compound) by adjusting the initial monomer-to-catalyst ratio. mdpi.comnih.gov
The living nature of the polymerization can be confirmed by experiments where the molecular weight of the polymer increases linearly with monomer conversion, and by sequential monomer addition experiments where the polymer chains continue to grow after the addition of a second batch of monomer. wikipedia.org For example, studies with other norbornene derivatives have demonstrated that the molecular weight can be tuned by adjusting the monomer-to-initiator ratio, yielding polymers with narrow PDIs, which is a hallmark of a living polymerization. mdpi.com
Influence of Reaction Conditions on Polymer Microstructure
The microstructure of poly(this compound) produced via ROMP, specifically the configuration of the double bonds (cis or trans) and the tacticity (the stereochemical arrangement of the monomer units), can be influenced by the reaction conditions.
Temperature: The reaction temperature can affect the cis/trans selectivity of the polymerization. In some systems, lower temperatures favor the formation of cis double bonds, while higher temperatures may lead to a higher proportion of trans double bonds. Elevated temperatures can also increase the rate of chain transfer reactions, potentially leading to lower molecular weights and broader distributions. caltech.edu
Solvent: The choice of solvent can influence catalyst activity and stability, which in turn can affect the polymerization outcome. Solvents like dichloromethane (B109758) and toluene (B28343) are commonly used for ROMP reactions. mdpi.comcaltech.edu In some cases, ionic liquids have also been explored as reaction media for ROMP, offering potential advantages in catalyst recycling. acs.org
Chain Transfer Agents (CTAs): The presence of a CTA is a deliberate method to control the molecular weight of the polymer. caltech.eduacs.org Acyclic olefins are often used as CTAs in ROMP. researchgate.net The CTA competes with the cyclic monomer for reaction with the propagating metal carbene, leading to the termination of one polymer chain and the start of a new one. caltech.edu The ratio of monomer to CTA is a critical parameter for controlling the final molecular weight of the polymer. caltech.eduacs.org
The following table summarizes the influence of various reaction conditions on the polymerization of 5-alkyl-2-norbornenes based on related studies.
| Parameter | Effect | References |
| Catalyst Type | Influences activity, functional group tolerance, and polymer microstructure (cis/trans content, tacticity). | umd.edunih.govacs.org |
| Temperature | Affects polymerization rate, cis/trans selectivity, and the extent of side reactions like chain transfer. | caltech.edu |
| Solvent | Can impact catalyst solubility, stability, and overall reaction kinetics. | mdpi.comacs.org |
| Monomer/Catalyst Ratio | A key parameter for controlling the molecular weight in living polymerizations. | mdpi.comnih.gov |
| Chain Transfer Agent | Used to regulate molecular weight and introduce specific end-groups to the polymer chains. | caltech.eduacs.org |
Vinyl Addition Polymerization (VAP) of this compound
Vinyl addition polymerization of this compound is a key process that produces a saturated polymer backbone consisting of repeating bicyclic units. This method is distinct from other polymerization routes like ring-opening metathesis polymerization (ROMP) as it preserves the integrity of the monomer's ring structure, yielding polymers with unique properties such as high thermal stability and excellent dielectric characteristics.
Catalytic Systems for VAP of this compound
The successful polymerization of this compound via VAP is highly dependent on the choice of transition metal catalysts. tandfonline.com Systems based on palladium and nickel have been prominent in this field.
Palladium-based catalysts are particularly effective for the VAP of this compound and other alkyl-substituted norbornenes. A notable system employs a combination of Pd(acac)₂, triphenylphosphine (B44618) (PPh₃), and boron trifluoride diethyl etherate (BF₃OEt₂). In a study using this compound (BuNB) as a representative 5-alkyl-2-norbornene, this catalyst system demonstrated significant activity. For instance, polymerization with a Pd(acac)₂/BF₃OEt₂ system at a B/Pd ratio of 25 yielded 20% conversion after 48 hours at room temperature. The introduction of PPh₃ as a ligand greatly enhances performance.
Another class of highly active catalysts is based on cationic η³-allyl palladium complexes. acs.org The complex [(η³-allyl)Pd(tricyclohexylphosphine)(ether)][B(3,5-(CF₃)₂C₆H₃)₄] was found to be exceptionally active in the copolymerization of 5-butylnorbornene. acs.org These catalyst systems can be generated in situ by adding a salt with a weakly coordinating anion, such as Na[B(3,5-(CF₃)₂C₆H₃)₄], to an (η³-allyl)Pd(X)(PR₃) precursor. acs.org
Furthermore, living vinyl addition polymerization of butyl-substituted norbornene (BuNB) has been achieved using a (t-Bu₃P)PdMeCl complex activated by [Li(OEt₂)₂.₅]B(C₆F₅)₄. acs.orgfishersci.no This system allows for precise control over the polymer architecture. acs.orgfishersci.no Similarly, the initiator (η³-allyl)Pd(i-Pr₃P)Cl, when activated with [Li(OEt₂)₂.₅]B(C₆F₅)₄, is effective for synthesizing well-defined block and random copolymers of n-butyl-substituted norbornene. acs.org
The table below summarizes the effect of temperature on the polymerization of this compound using the Pd(acac)₂/PPh₃/BF₃OEt₂ catalyst system.
| Temperature (°C) | Conversion (%) | Intrinsic Viscosity (dL/g) | Activity (kg BuNB / (mol Pd·h)) |
|---|---|---|---|
| 25 | 15 | 1.02 | 90 |
| 50 | 35 | 0.85 | 210 |
| 65 | 62 | 0.62 | 740 |
| 80 | 58 | 0.50 | 690 |
Nickel-based catalysts have also been explored for the polymerization of norbornene derivatives. Research has shown that square-planar nickel complexes featuring anionic P,O-chelate ligands can catalyze the copolymerization of 5-n-butyl-2-norbornene with ethylene (B1197577) and other 1-alkenes. hhu.de However, the incorporation of the functionalized norbornene monomer is noted to be lower in these systems compared to the incorporation of unsubstituted norbornene. hhu.de For closely related monomers like 5-n-hexyl-2-norbornene, the catalyst precursor [NiBr(NPMe₃)]₄ activated by B(C₆F₅)₃ has been used to produce high molecular weight polymers in high yields. researchgate.net
Ligand design is a critical factor that influences the performance of the catalyst in the VAP of this compound. The choice of ligand affects catalytic activity, polymer molecular weight, and polymerization rate. acs.orgacs.org
In palladium-based systems, phosphine (B1218219) ligands play a crucial role. For the Pd(acac)₂/PPh₃/BF₃OEt₂ system, the ratio of triphenylphosphine to palladium (P/Pd) significantly impacts both monomer conversion and the intrinsic viscosity of the resulting polymer. An optimal conversion was observed at a P/Pd ratio of 2, while a higher intrinsic viscosity was achieved at a P/Pd ratio of 3.
The steric bulk of the phosphine ligand is also a key parameter. It has been demonstrated that η³-allylpalladium precursors with phosphine ligands having a larger cone angle, such as tricyclohexylphosphine (B42057) (PCy₃), tend to produce polymers with lower molecular weights. acs.orgresearchgate.net Conversely, bulky tert-butylphosphine (t-Bu₃P) ligands have been instrumental in developing systems for the living polymerization of substituted norbornenes, including BuNB. acs.orgfishersci.no The replacement of bulky t-Bu₃P ligands with tri(isopropyl)phosphine (i-Pr₃P) ligands was found to lead to significantly faster polymerization rates for BuNB. acs.org
Nickel-Based Catalyst Systems
Polymerization Kinetics and Mechanistic Insights
The kinetics of the VAP of this compound provide insight into the polymerization mechanism and catalyst behavior. Using the Pd(acac)₂/PPh₃/BF₃OEt₂ system, the intrinsic viscosity of the polymer increases sharply within the first five minutes of the reaction, after which the increase becomes more gradual. This suggests a rapid initial chain growth phase.
The polymerization rate is also strongly dependent on temperature. For the same palladium system, the catalytic activity reaches a maximum at 65°C. The decrease in activity at higher temperatures is likely due to the thermal decomposition of the active catalytic species. The observed decrease in polymer molecular weight at higher temperatures indicates that the activation energy for chain transfer processes is greater than that for chain propagation.
Studies with the (t-Bu₃P)PdMeCl system show that BuNB reaches complete conversion within 48 hours, demonstrating the living nature of this particular polymerization. acs.org The active catalytic species in these systems is a palladium cation containing an allyl ligand, a neutral phosphine ligand, and a weakly coordinating counterion, which is formed in situ through the abstraction of a halide or other anionic ligand from the palladium precursor. acs.org
The table below details the polymerization kinetics for this compound at different P/Pd ratios.
| P/Pd Ratio | Time (min) | Conversion (%) | Intrinsic Viscosity (dL/g) |
|---|---|---|---|
| 1 | 5 | 27 | 0.58 |
| 15 | 40 | 0.60 | |
| 30 | 62 | 0.62 | |
| 60 | 70 | 0.63 | |
| 2 | 5 | 45 | 0.60 |
| 15 | 68 | 0.63 | |
| 30 | 80 | 0.65 | |
| 60 | 85 | 0.66 |
Control over Molecular Weight and Polydispersity in VAP
Achieving control over the molecular weight and polydispersity of poly(this compound) is essential for tailoring its material properties. Several strategies have been developed to this end.
The choice of phosphine ligand in palladium-catalyzed systems is a primary tool for tuning molecular weight. acs.org As mentioned, ligands with larger cone angles generally lead to lower molecular weight polymers. acs.org Additionally, the molecular weight of polymers produced with η³-allyl palladium catalysts can be further adjusted by introducing α-olefins as chain transfer agents into the reaction mixture. acs.orgresearchgate.net
For the Pd(acac)₂/PPh₃/BF₃OEt₂ catalyst, the molecular weight distribution of the resulting homopolymers suggests a single-site and highly homogeneous character of the active catalyst species. This leads to polymers with consistent properties.
The development of living polymerization systems offers the most precise control. With the (t-Bu₃P)PdMeCl catalyst activated by a lithium borate (B1201080) salt, the polymerization of BuNB exhibits living characteristics. acs.orgfishersci.no This means that the molecular weight of the polymer is directly controlled by the monomer-to-initiator ratio and the reaction time, resulting in polymers with narrow molecular weight distributions (low polydispersity). acs.orgfishersci.no The initiator efficiency for a related system was found to be highly consistent, enabling the synthesis of polymers with accurately targeted molecular weights. acs.org
Regioselectivity and Stereochemistry of Polymer Backbones
The regioselectivity and stereochemistry of the polymer backbone formed during the polymerization of this compound are crucial factors that determine the final properties of the material.
In vinyl-addition polymerization , the process typically proceeds via a 2,3-insertion mechanism, leading to a saturated polymer backbone with the norbornane (B1196662) rings as pendant groups. The stereochemistry of the resulting polymer, including the arrangement of the butyl-substituted norbornane units along the chain, can be influenced by the catalyst system used. For instance, palladium-based catalysts have been shown to produce vinyl-addition polymers of 5-alkyl-2-norbornenes. The resulting polymer chain consists of repeating norbornyl units connected at the 2 and 3 positions of the bicyclic ring.
In ring-opening metathesis polymerization (ROMP) , the stereochemistry of the polymer backbone is determined by the cis/trans content of the double bonds formed upon ring opening and the tacticity (the stereochemical arrangement of the chiral centers created along the polymer chain). The polymerization of 5-substituted norbornene monomers using ruthenium-based catalysts often results in polymers that are internally heterogeneous due to a lack of complete control over both regioselectivity and stereochemistry. researchgate.net However, the choice of catalyst can significantly influence the stereochemical outcome. For example, certain molybdenum and tungsten initiators have been developed to produce highly stereospecific polymers from norbornene and its derivatives, yielding either cis,isotactic or cis,syndiotactic polymers. acs.org The tacticity of the polymer can be analyzed in detail by examining the NMR spectra of the hydrogenated polymers. researchgate.netacs.org The endo/exo isomerization of the monomer can also play a role in the final polymer microstructure, as the reactivity of each isomer can differ. scirp.orgresearchgate.net
Copolymerization Strategies Involving this compound
Copolymerization is a versatile strategy to tailor the properties of polynorbornenes. By incorporating different comonomers with this compound, a wide range of materials with specific thermal, mechanical, and optical properties can be designed.
This compound can be copolymerized with various monomers to create materials with tailored properties.
Ethene: Copolymerization of this compound with ethene, catalyzed by transition metal complexes like those of zirconium or chromium, can produce cyclic olefin copolymers (COCs). rsc.orgmdpi.comresearchgate.net These copolymers are typically amorphous and exhibit high transparency, good thermal stability, and excellent optical properties. mdpi.commdpi.com The incorporation of the bulky, flexible butyl group from this compound can modify the glass transition temperature and processability of the resulting copolymer. Non-metallocene oxovanadium(V) complexes have also been shown to be efficient catalysts for copolymerizing ethylene with norbornene derivatives. mdpi.com
Other Norbornene Derivatives: Copolymerization with other functionalized norbornenes allows for the introduction of a variety of pendant groups, which can impart specific functionalities to the polymer. For example, copolymerization with norbornene derivatives containing esters, carboxylic acids, or other polar groups can alter the polymer's solubility, adhesion, and other chemical properties. sibran.ru The use of 5-vinyl-2-norbornene (B46002) as a comonomer in ROMP can introduce branching into the polymer structure. acs.org
Cyclooctene (B146475): Copolymers of norbornenes and cyclooctene can be synthesized via ROMP or through macromolecular cross-metathesis. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov The resulting copolymers can exhibit a range of morphologies, from blocky to random, depending on the synthetic method. mdpi.comresearchgate.net These materials can have interesting thermal and surface properties. For instance, multiblock copolymers of fluorinated norbornenes and cyclooctene have been synthesized and their properties were found to be dependent on the chain structure. mdpi.comnih.govresearchgate.net
A summary of selected copolymerization studies involving this compound and related monomers is presented below:
The monomer reactivity ratios are critical parameters in copolymerization as they determine the composition and sequence distribution of the resulting copolymer. In the copolymerization of norbornene-based monomers, reactivity ratios close to unity are desirable for creating random or gradient copolymers.
For instance, in the ROMP of two different exo-5-substituted norbornenes, the reactivity ratios were found to be close to one, which led to the formation of random copolymers under batch conditions. acs.org To achieve a gradient copolymer structure with these monomers, a semibatch process with controlled monomer addition was necessary. acs.org The sequence distribution in copolymers, such as those of ethylene and norbornene, can be analyzed in detail using 13C NMR spectroscopy. mdpi.com This analysis allows for the quantitative determination of different monomer sequences (e.g., dyads, triads, pentads) within the polymer chain, providing a comprehensive understanding of the copolymer's microstructure. mdpi.com The sequence distribution has a significant impact on the interfacial activity of copolymers. acs.org
The synthesis of different copolymer architectures, such as block, graft, and random copolymers, allows for precise control over the final material properties.
Block Copolymers: Block copolymers containing segments of poly(this compound) can be synthesized through living polymerization techniques like ROMP. This involves the sequential addition of different monomers to the living polymer chain end. For example, block copolymers of norbornene derivatives and cyclooctene have been prepared using ROMP. mdpi.comnih.govresearchgate.net Molybdenum-based initiators have also been used to prepare block copolymers of norbornene and polyenes. acs.org
Graft Copolymers: Graft copolymers can be prepared by "grafting-from," "grafting-to," or "grafting-through" methods. For instance, a combination of ATRP and ROMP has been used to synthesize poly(norbornene-graft-tert-butyl acrylate)s. researchgate.net This involves creating a polynorbornene backbone with initiation sites for the growth of poly(tert-butyl acrylate) side chains.
Random Copolymers: As mentioned previously, random copolymers are typically formed when the monomer reactivity ratios are close to unity. acs.org This is often the case for the copolymerization of structurally similar norbornene derivatives. Random copolymers of this compound with other monomers can be synthesized to achieve a homogeneous distribution of monomer units along the polymer chain, leading to properties that are an average of the respective homopolymers.
The table below summarizes the different copolymer architectures that can be synthesized involving norbornene derivatives.
Catalysis in 5 Butyl 2 Norbornene Transformations and Polymerizations
Influence of Ligand Geometry and Electronic Properties on Catalytic Performance
The geometry and electronic properties of ligands coordinated to the metal center play a pivotal role in determining the catalytic performance in 5-butyl-2-norbornene polymerization. These ligand characteristics can influence catalyst activity, polymer molecular weight, and even the microstructure of the resulting polymer.
Ligand Geometry and Steric Hindrance:
The steric bulk of ligands can significantly impact catalytic activity and polymer properties. For η³-allylpalladium catalysts, those with phosphine (B1218219) ligands having a larger cone angle tend to produce polymers with lower molecular weights. researchgate.netacs.org In the case of anilido–imine chromium catalysts, increasing the steric hindrance around the metal center enhances the activity for ethylene (B1197577) polymerization but decreases it for norbornene polymerization. mdpi.com
For Pd–N-heterocyclic carbene (NHC) complexes, the structure of the heterocyclic ring and the steric hindrance of the aryl groups at the nitrogen atoms are critical. acs.orgnorbornene.ru Complexes with five-membered heterocyclic rings and less sterically hindered aryl groups exhibit the highest catalytic activity. acs.orgnorbornene.ru Similarly, for bis(aryloxide-NHC) palladium complexes, the N-substituents on the NHC ligands affect the geometry of the complex (cis or trans isomers), which in turn influences their catalytic behavior. acs.org
In vanadium catalysts with phenolate (B1203915) ligands, the structure of the ligand influences norbornene incorporation during copolymerization with ethylene. mdpi.com For instance, certain structural modifications can lead to higher norbornene incorporation. mdpi.com
Electronic Properties of Ligands:
The electronic properties of ligands, specifically their electron-donating or electron-withdrawing nature, are crucial for catalytic performance. For palladium catalyst precursors of the type (η³-allyl)Pd(X)(PR3), precursors where X is an electron-withdrawing group, such as trifluoroacetate (B77799) or triflate, are the most active. researchgate.netacs.org
In the case of nickel(II) complexes with Schiff base ligands, both electronic and steric effects influence polymerization. mdpi.com Complexes with electron-withdrawing groups, like a 4-trifluoromethyl group, have shown higher catalytic activity compared to those with other substituents, suggesting that electronic effects can be more dominant than steric effects in these systems. mdpi.com However, for 2-(diarylphosphino)-N-phenylbenzenamine nickel catalysts, a complex with an electron-donating methoxy (B1213986) group exhibited lower activity than the non-substituted version. mdpi.com
The development of neutral, single-component nickel catalysts containing two electron-withdrawing aryl ligands highlights the importance of electronic effects. acs.org These ligands are crucial for creating an active catalyst without the need for an external activator.
Table 2: Influence of Ligand Properties on Catalytic Performance in Norbornene Polymerization
| Catalyst System | Ligand Type | Property Varied | Effect on Performance | Reference(s) |
|---|---|---|---|---|
| η³-Allylpalladium | Phosphine | Cone Angle (Sterics) | Larger cone angle leads to lower molecular weight polymer. | researchgate.netacs.org |
| Pd-N-Heterocyclic Carbene | NHC | Ring Size / N-Aryl Substituent | 5-membered rings and less hindered aryl groups result in higher activity. | acs.orgnorbornene.ru |
| (η³-allyl)Pd(X)(PR₃) | Ancillary Ligand (X) | Electronic Nature | Electron-withdrawing groups (e.g., trifluoroacetate) lead to more active precursors. | researchgate.netacs.org |
| Nickel(II) Schiff Base | Schiff Base | Substituents | Electron-withdrawing groups can enhance catalytic activity. | mdpi.com |
| Anilido–imine Chromium | Anilido–imine | Steric Hindrance | Increased steric hindrance decreases norbornene polymerization activity. | mdpi.com |
Mechanistic Studies of Catalyst Initiation, Propagation, and Termination
Understanding the mechanism of polymerization, including the steps of initiation, propagation, and termination, is fundamental to controlling the process and designing better catalysts.
Initiation: The initiation step involves the activation of the catalyst precursor and the insertion of the first monomer unit. For many late-transition metal systems activated by cocatalysts like MAO or boranes, the process begins with the alkylation of the metal center and the creation of a vacant coordination site. ukzn.ac.za For instance, in the polymerization of norbornene catalyzed by nickel complexes activated by B(C6F5)3, the initiation step is believed to be the insertion of norbornene into a Ni-C6F5 bond, which is formed by the transfer of a C6F5 group from the boron to the nickel. acs.org
NMR studies have confirmed that activators like Na[B(3,5-(CF3)2C6H3)4] abstract a ligand (e.g., Cl) from the palladium precursor to form a cationic complex in situ, which is the active species. researchgate.netacs.org In palladium/norbornene cooperative catalysis, the reaction can be initiated by either a Pd(0) or a Pd(II) species. nih.gov The process often involves the oxidative addition of an aryl halide to the palladium center. nih.gov
Propagation: Following initiation, the polymer chain grows through the successive insertion of monomer molecules into the metal-carbon bond of the growing polymer chain. ukzn.ac.za The way the monomer inserts determines the microstructure of the polymer. In the vinyl-addition polymerization of norbornene, the bicyclic structure of the monomer remains intact in the polymer backbone. ukzn.ac.za
The nature of the propagating species can be influenced by interactions with the ligand and counterion. For example, γ-agostic interactions have been proposed to stabilize the propagating species in the vinyl addition polymerization of norbornene. acs.org The living nature of some polymerization systems, where termination and chain transfer reactions are rare, has been demonstrated. This is often characterized by a linear increase in polymer molecular weight with monomer conversion. acs.org
Termination and Chain Transfer: Termination reactions end the growth of a polymer chain. These can occur through various pathways, including β-hydride elimination. In palladium/norbornene cooperative catalysis, the catalytic cycle is completed by β-carbon elimination to extrude the norbornene molecule and regenerate the catalyst. nih.gov
Chain transfer agents, such as α-olefins, can be intentionally added to control the molecular weight of the polymer. researchgate.netacs.org In the copolymerization of ethylene and norbornene with late transition metal catalysts, ethylene can act as a chain transfer agent, leading to lower molecular weight polymers. mdpi.com The type of catalyst system also influences the chain termination reactions, which can be analyzed by the types of unsaturated groups present at the end of the polymer chains. mdpi.com
Structure-Activity Relationships in Transition Metal Catalysis for Norbornene Systems
A key principle is that a high-activity polymerization system often requires a cationic metal center, a neutral two-electron donor ligand (like a phosphine), and a weakly coordinating counterion. researchgate.netacs.org This general structure allows for the ready coordination and insertion of the monomer.
The choice of the transition metal itself is fundamental. While early transition metals like titanium and zirconium (in the form of metallocenes) are effective, late transition metals such as nickel and palladium have gained prominence for their high activity and tolerance to functional groups. tennessee.edunumberanalytics.comresearchgate.net
The ligand framework provides the primary means of tuning the catalyst's properties. As discussed previously, both the steric and electronic properties of the ligands are critical. For palladium-NHC catalysts, a clear structure-activity relationship has been established: five-membered heterocyclic rings and less sterically hindered aryl groups on the nitrogen atoms lead to the highest activity. acs.orgnorbornene.ru For vanadium catalysts used in ethylene-norbornene copolymerization, the presence of methyl substituents in oxazoline (B21484) ligands can increase the electron density on the ligand, leading to stronger interaction with the metal center and increased steric hindrance, which in turn decreases the reactivity towards norbornene. mdpi.com
In some nickel(II) catalyst systems, it has been observed that both electronic and steric effects of substituents on the ligands influence the catalyst's performance. mdpi.com For example, a complex with an electron-withdrawing 4-trifluoromethyl group showed higher activity than other substituted complexes, indicating a dominant role of electronic effects in that particular system. mdpi.com
The study of structure-activity relationships is not only crucial for optimizing existing catalyst systems but also for the rational design of new, more efficient catalysts for the polymerization of this compound and other cyclic olefins.
Structure and Architecture of Polymers Derived from 5 Butyl 2 Norbornene
Influence of the 5-butyl Substituent on Polymer Chain Dynamics
The presence of the 5-butyl group on the norbornene ring profoundly impacts the physical and dynamic properties of the resulting polymer, poly(5-butyl-2-norbornene). This substituent introduces significant steric bulk along the polymer backbone, which in turn governs chain packing, segmental mobility, and macroscopic thermal properties.
The primary effect of the C4 alkyl chain is the introduction of substantial free volume between polymer chains. Unlike the unsubstituted parent polynorbornene, which is a rigid, high-glass-transition-temperature (Tg) material, poly(this compound) exhibits a significantly lower Tg. The butyl group acts as a covalently attached "internal plasticizer," effectively pushing the polymer chains apart and increasing the space available for segmental motion. This enhanced mobility means that less thermal energy is required to transition the material from a glassy, rigid state to a rubbery state. Research has shown that the Tg of polynorbornenes is highly dependent on the size and nature of the C5 substituent; for this compound, the Tg is typically observed to be well below room temperature, rendering the material elastomeric under ambient conditions.
Furthermore, the butyl group restricts the rotational freedom of the polymer backbone. While it increases the inter-chain distance, it also creates a sterically hindered environment that raises the energy barrier for conformational changes along the main chain. This interplay between increased free volume and restricted local rotation defines the unique viscoelastic behavior of the polymer. The result is a material that combines the flexibility conferred by a low Tg with the mechanical integrity derived from a sterically encumbered backbone.
Control of Molecular Weight Distributions and Polydispersity
A key advantage of using ROMP for the synthesis of poly(this compound) is the exceptional level of control achievable over the polymer's molecular weight (MW) and molecular weight distribution, or polydispersity (Đ, also known as PDI). This control is most effectively realized through living polymerization, a process where chain termination and transfer reactions are negligible compared to the rate of propagation.
Modern, well-defined catalysts, such as Schrock-type molybdenum-alkylidenes and Grubbs-type ruthenium-alkylidenes, are highly effective for the living ROMP of this compound. In a living system, the number-average molecular weight (Mn) of the resulting polymer is a direct and predictable function of the initial monomer-to-initiator molar ratio ([M]0/[I]0) and the monomer conversion (p), as described by the equation:
Mn = ([M]0/[I]0) × p × MWmonomer
By carefully selecting the [M]0/[I]0 ratio, polymer chains can be synthesized to a predetermined target length. Because all chains are initiated simultaneously and grow at approximately the same rate, the resulting polymers have a very narrow molecular weight distribution. The polydispersity index (Đ = Mw/Mn, where Mw is the weight-average molecular weight) for such systems is typically very close to the theoretical value of 1.0, often falling in the range of 1.05–1.20. This low polydispersity ensures a high degree of sample uniformity, which is critical for predictable material performance.
The table below illustrates the precise control over Mn and Đ in the ROMP of this compound using a well-defined ruthenium catalyst.
| Entry | [M]0/[I]0 Ratio | Theoretical Mn (g/mol) | Experimental Mn (g/mol)a | Đ (Mw/Mn)a |
|---|---|---|---|---|
| 1 | 50:1 | 7,500 | 7,600 | 1.08 |
| 2 | 100:1 | 15,000 | 14,800 | 1.06 |
| 3 | 250:1 | 37,500 | 38,100 | 1.09 |
| 4 | 500:1 | 75,000 | 74,200 | 1.12 |
| aDetermined by Gel Permeation Chromatography (GPC). Theoretical Mn calculated assuming 100% conversion. |
Examination of Main Chain Stereochemistry (e.g., Cis/Trans Content, Tacticity)
The ROMP of this compound results in a polymer backbone containing one double bond per repeating unit. This double bond can exist in one of two geometric configurations: cis or trans. The ratio of cis to trans linkages is a critical microstructural feature that significantly influences polymer properties such as crystallinity, Tg, and elasticity. Furthermore, the monomer contains chiral centers, and their relative arrangement along the chain defines the polymer's tacticity (e.g., isotactic, syndiotactic, or atactic).
The stereochemical outcome of the polymerization is primarily dictated by the choice of catalyst and, to a lesser extent, by reaction conditions like temperature and solvent.
Schrock-type Catalysts : High-oxidation-state molybdenum and tungsten alkylidene catalysts, particularly those with sterically demanding ancillary ligands, are renowned for their ability to produce highly cis-tactic polymers. These catalysts can generate polymers with >99% cis content and high syndiotacticity. The mechanism involves a metallacyclobutane intermediate whose stereochemical fate is rigorously controlled by the ligand sphere around the metal center.
Grubbs-type Catalysts : Ruthenium-based catalysts, including the first, second, and third-generation Grubbs catalysts, generally exhibit a preference for forming the thermodynamically more stable trans double bonds. The trans content in polymers synthesized with these catalysts is often high, typically ranging from 70% to over 90%. While generally less stereoselective regarding tacticity compared to Schrock catalysts, modifications to the N-heterocyclic carbene (NHC) ligands on ruthenium can be used to influence the stereochemical outcome.
The cis/trans content directly affects chain conformation. High-trans polymers tend to have more extended chain structures, while high-cis polymers adopt more compact, helical, or coiled conformations. This, in turn, impacts chain packing and material density. The ability to select a catalyst to target a specific cis/trans ratio provides a powerful tool for fine-tuning the final properties of poly(this compound).
Elucidation of Polymer Microstructure and End-Group Functionality
The detailed characterization of poly(this compound) is essential for confirming its structure and purity. A combination of spectroscopic and chromatographic techniques is employed to elucidate the polymer's microstructure, molecular weight, and end-group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for microstructural analysis.
¹H NMR : The proton NMR spectrum provides a wealth of information. The olefinic protons on the main-chain double bonds of the cis and trans repeat units appear at distinct chemical shifts (typically δ ≈ 5.2–5.6 ppm), allowing for their unambiguous assignment and quantification. By integrating the signals corresponding to each isomer, the cis/trans ratio can be precisely calculated. Furthermore, signals from the initiator fragment (e.g., the benzylidene proton of a Grubbs initiator) and the terminal group formed after quenching the polymerization can often be identified. End-group analysis by ¹H NMR allows for an independent calculation of Mn, provided the molecular weight is not too high.
¹³C NMR : The carbon NMR spectrum provides complementary information, with distinct resonances for the olefinic and aliphatic carbons in both cis and trans units, confirming the assignments made from the ¹H NMR spectrum.
Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the standard method for determining the average molecular weights (Mn, Mw) and the polydispersity (Đ). The technique separates polymer chains based on their hydrodynamic volume, and a narrow, symmetric elution peak is characteristic of a well-controlled, living polymerization.
The confirmation of end-group functionality is a key aspect of characterization, particularly for polymers intended for further modification. When a living polymerization is terminated with a specific quenching agent (e.g., an aldehyde, epoxide, or protected amine), NMR and Mass Spectrometry (e.g., MALDI-TOF) can be used to verify the successful covalent attachment of the desired functional group to the chain end.
Tailoring Polymer Architecture for Specific Applications (e.g., Telechelic, Block Copolymers)
The living nature of ROMP catalyzed by modern initiators is not only useful for controlling molecular weight but is also a cornerstone for the synthesis of complex and well-defined polymer architectures. This capability allows for the precise placement of different chemical functionalities within a single macromolecule.
Block Copolymers : The synthesis of block copolymers containing a poly(this compound) segment is readily achieved through sequential monomer addition. The process involves:
Polymerizing this compound to completion under living conditions. At this stage, the polymer chains remain active, with the catalyst fragment attached to the chain end.
Introducing a second, different monomer (Monomer B) to the reaction mixture. The living chain end then initiates the polymerization of Monomer B, creating a second block covalently attached to the first. This method can be used to create A-B diblock, A-B-A triblock, or even more complex multiblock copolymers. For example, a diblock copolymer could be synthesized by first polymerizing this compound (a non-polar, hydrophobic block) and then adding a norbornene monomer bearing a polar group (e.g., a hydroxyl or carboxylic acid functionality) to create an amphiphilic block copolymer capable of self-assembly in solution.
Telechelic Polymers : These are polymers that possess reactive functional groups at both ends of the chain. They are valuable precursors for creating higher-order structures like chain-extended networks or star polymers. Symmetrical telechelic poly(this compound) can be synthesized using several strategies:
Functional Initiator and Quenching Agent : This method is not commonly used in ROMP for symmetrical functionalization.
Degenerative Chain Transfer : A more common and effective method involves the use of a symmetrical, difunctional acyclic olefin as a chain transfer agent (CTA) in the presence of a ROMP catalyst. The catalyst rapidly moves between polymer chains via the CTA, resulting in polymers with the CTA-derived functional groups at both termini. For instance, using a CTA like cis-1,4-diacetoxy-2-butene (B1582018) allows for the synthesis of α,ω-dihydroxy-telechelic poly(this compound) after a simple deprotection step.
These advanced architectural controls transform poly(this compound) from a simple homopolymer into a versatile building block for creating sophisticated functional materials.
Theoretical and Computational Chemistry of 5 Butyl 2 Norbornene and Its Polymeric Systems
Quantum Mechanical Calculations of Monomer Reactivity and Electronic Structure
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and reactivity of the 5-butyl-2-norbornene monomer. These calculations provide a quantitative understanding of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical stability and reactivity. nih.govmdpi.com A smaller gap generally suggests higher reactivity. mdpi.com
The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. mdpi.comresearchgate.net For norbornene derivatives, the electron density distribution, particularly in the double bond of the norbornene ring, is a key determinant of its reactivity in polymerization reactions. researchgate.net Theoretical calculations can reveal how the butyl substituent influences this electron density and, consequently, the monomer's propensity to polymerize.
Studies on substituted norbornenes have shown that the nature and position of the substituent group can significantly affect the electronic properties. For instance, the presence of electron-withdrawing or electron-donating groups can alter the HOMO and LUMO energy levels, thereby tuning the monomer's reactivity. nankai.edu.cnrsc.org In the case of this compound, the alkyl group is generally considered to be weakly electron-donating, which can influence the charge distribution and steric environment of the reactive double bond.
Furthermore, computational methods can distinguish between the electronic structures of endo and exo isomers of the monomer. It is known that endo-substituted norbornenes often polymerize more slowly than their exo counterparts, a phenomenon that can be explained by steric hindrance and differences in electronic interactions with the catalyst. google.com Quantum mechanical calculations can quantify these steric and electronic effects, providing a theoretical basis for observed differences in reactivity. google.com
Table 1: Representative Theoretical Data for Norbornene Systems
| Parameter | Description | Typical Focus of Calculation |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. researchgate.net | Comparison between endo and exo isomers; effect of butyl substituent. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. researchgate.net | Influence of butyl group on the LUMO level and its spatial distribution. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; an indicator of chemical reactivity and stability. nih.govmdpi.com | Correlation with polymerization activity; a smaller gap often implies higher reactivity. mdpi.com |
| Electron Density | Spatial distribution of electrons within the molecule. researchgate.net | Analysis of charge concentration at the C=C double bond, influencing electrophilic or nucleophilic attack. |
| Steric Hindrance | Spatial impediment to a chemical reaction. | Quantification of steric bulk of the butyl group and its effect on catalyst approach to the double bond. |
This table is a generalized representation of data typically generated from quantum mechanical calculations for norbornene-based monomers.
Molecular Dynamics Simulations of Polymer Chain Conformation and Interactions
Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational behavior and intermolecular interactions of poly(this compound) chains. nih.gov These simulations model the movement of atoms over time, governed by a force field that describes the potential energy of the system. acs.org This allows for the exploration of the polymer's structural and dynamic properties in various states, such as in solution or in the melt.
Key insights from MD simulations include:
Chain Conformation: Simulations can determine the radius of gyration, end-to-end distance, and persistence length, which are all measures of a polymer chain's size and stiffness. For polynorbornenes, these simulations often reveal a more extended and rigid conformation compared to typical flexible-chain polymers. mdpi.comresearchgate.net
Inter- and Intramolecular Interactions: MD can model the non-covalent interactions between different polymer chains and between different segments of the same chain. The hydrophobic butyl groups will influence these interactions, which in turn affects the bulk properties of the material.
Amorphous Packing: Simulations of the polymer melt can predict the amorphous structure of the material. This is often compared with experimental data from techniques like X-ray diffraction to validate the computational model. uc.pt
Glass Transition: By simulating the cooling of a polymer melt, MD can estimate the glass transition temperature (Tg), a key characteristic of amorphous polymers. The introduction of flexible alkyl groups like butyl is known to lower the Tg of polynorbornenes, which can be explored and quantified through simulation.
Recent multiscale modeling approaches combine detailed all-atom simulations for smaller oligomers with coarse-grained models to study the behavior of high molecular weight polymers, providing a comprehensive understanding across different length and time scales. mdpi.com
Computational Modeling of Polymerization Reaction Mechanisms and Pathways
Computational chemistry offers significant insights into the complex mechanisms of this compound polymerization. The polymerization can proceed through different pathways, including ring-opening metathesis polymerization (ROMP), vinyl-addition polymerization, and cationic polymerization, depending on the catalyst system used. springerprofessional.de Computational models can elucidate the energetics and kinetics of these different routes.
For vinyl-addition polymerization , which is common with late-transition metal catalysts like those based on palladium or nickel, computational studies can model:
Catalyst-Monomer Interaction: DFT calculations can model the coordination of the this compound monomer to the metal center of the catalyst. These models can explain the preference for exo or endo monomer insertion and the electronic effects of the butyl group on the binding affinity. google.comresearchgate.net
Chain Transfer and Termination: Computational models can explore potential side reactions that limit the polymer chain growth, such as chain transfer and termination events. acs.org For some nickel-catalyzed systems, an unusual ring-opening via β-carbon elimination has been identified as a competing pathway to the standard vinylic addition, a discovery aided by computational analysis. rsc.org
For Ring-Opening Metathesis Polymerization (ROMP) , typically employing ruthenium-based catalysts like Grubbs catalysts, computational modeling can investigate:
Catalyst Initiation: The interaction of the catalyst with the monomer to form the initial metallacyclobutane intermediate is a critical step that can be modeled. springerprofessional.densf.gov
Propagation and Ring Strain: The driving force for ROMP is the relief of ring strain in the norbornene monomer. Computational methods can quantify this strain energy.
Interaction with Chain Transfer Agents: The mechanism of how chain transfer agents, such as dimethyl maleate, interact with the catalyst and the growing polymer chain to control molecular weight can be studied in detail. springerprofessional.deresearchgate.net
These computational studies are crucial for understanding catalyst activity, selectivity, and the factors that control the final polymer microstructure.
Prediction of Structure-Property Relationships through Simulation (avoiding explicit properties)
A primary goal of computational polymer science is to establish clear relationships between the molecular structure of a polymer and its macroscopic properties. rsc.org By systematically varying structural parameters in silico, it is possible to predict how these changes will manifest in the material's behavior, guiding the synthesis of polymers with desired characteristics.
For poly(this compound), simulations can predict qualitative and quantitative trends:
Effect of Stereochemistry: The stereochemical arrangement of the repeating units (tacticity) in vinyl-addition polynorbornene has a profound impact on chain conformation. Single-chain Monte Carlo simulations have shown that different stereoisomers, such as erythro di-isotactic and threo di-syndiotactic, can lead to vastly different chain shapes, from rigid-rod-like to random coils. scispace.compromerus.com These conformational differences are expected to strongly influence bulk material characteristics.
Influence of Side-Chain Length: By computationally comparing poly(this compound) with other poly(5-alkyl-2-norbornene)s (e.g., with hexyl or decyl side chains), it is possible to establish a trend in how side-chain length affects chain packing, mobility, and intermolecular forces. researchgate.netacs.org For instance, increasing the side-chain length generally impacts the segmental dynamics and the packing density of the polymer. researchgate.net
These predictive simulations, often performed before any synthesis takes place, serve as a powerful screening tool. They allow researchers to hypothesize how structural modifications at the monomer level will translate into changes in the fundamental physical nature of the resulting polymer, accelerating the development of new materials. researchgate.net
Applications of 5 Butyl 2 Norbornene Derived Polymers in Advanced Materials Science
Polymeric Materials for Optical Systems (e.g., Substrates, Waveguides)
Polymers based on norbornene, including those with butyl side chains, are recognized for their potential in optical systems due to their excellent transparency and heat resistance. hhu.de Vinyl-addition polymers of norbornene, in particular, maintain stable viscoelastic and electric characteristics at high temperatures. hhu.de The inherent structure of these polymers contributes to their high transparency, with some achieving up to 90-92% in the visible spectrum, comparable to industrial materials like TOPAS®, a norbornene-ethylene copolymer. rscf.ru
The refractive index of these polymers can be tuned through copolymerization and the incorporation of different functional groups. For instance, the refractive index of a polymer layer can be described by the Cauchy dispersion relation, n(λ) = A + B/λ^2, where constants A and B are determined by the material. rsc.org For some polynorbornenes, typical values for A are around 1.5, with B ranging from 0.005 to 0.008. rsc.org The introduction of high refractive index substituents, such as carbazolyl groups, can significantly increase the refractive index of the resulting cyclic olefin polymers. acs.org This tunability, combined with their transparency and thermal stability, makes 5-butyl-2-norbornene derived polymers promising candidates for optical components like substrates and waveguides. google.com
Materials for Microelectronic and Dielectric Applications
The microelectronics industry requires materials that are thermally stable, non-corrosive, and possess a low dielectric constant (low-κ), alongside good mechanical and adhesive properties. Polynorbornenes, including those derived from this compound, are attractive for these applications due to their inherent properties. hhu.de Vinyl homopolymers of norbornene exhibit a rigid random coil conformation, restricted rotation about the main chain, strong thermal stability, and excellent dielectric properties.
Polymers derived from norbornene are considered for use as low-κ dielectric materials, which are crucial for reducing parasitic capacitance and enabling faster switching speeds in integrated circuits. wikipedia.org Additive polynorbornenes with hydrocarbon side chains, such as a butyl group, have demonstrated low dielectric constants (ε' = 2.2-2.4). rscf.ru The incorporation of fluorine-containing groups is another effective strategy to achieve low dielectric constants and moderate to low dielectric loss. researchgate.netresearchgate.net For example, some fluorinated norbornene polymers exhibit dielectric constants ranging from 2.11 to 2.24 at 10 GHz. researchgate.net The combination of a norbornene backbone with other functional monomers can lead to materials with desirable dielectric properties, such as a dielectric constant below 2.65. researchgate.net
Table 1: Dielectric Properties of Various Norbornene-Based Polymers
| Polymer Type | Dielectric Constant (κ) | Frequency | Reference |
|---|---|---|---|
| Additive polynorbornene with hydrocarbon side substituents | 2.2 - 2.4 | Not specified | rscf.ru |
| Fluorinated norbornene copolymer | 2.11 - 2.24 | 10 GHz | researchgate.net |
| Cross-linked fluorinated eugenol-norbornene polymer | < 2.65 | 40 Hz - 25 MHz | researchgate.net |
| Norbornene-based polymer | 2.62 - 2.99 | 1 GHz | google.com |
| Metathesis polymer from exo-5-norbornenecarboxylic acid and 1,1′-bi-2-naphthol | 2.7 | Not specified | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Polymer Membranes for Separation Technologies (e.g., Gas Separation, Pervaporation)
Polynorbornenes are a significant class of polymers for membrane-based separation technologies due to their tunable structure and properties. mdpi.com They have been investigated for both gas separation and pervaporation applications.
In gas separation, the rigid and bulky structure of polynorbornenes can lead to high free volume, which is beneficial for gas permeability. The introduction of specific side groups allows for the tuning of both permeability and selectivity for different gas pairs. For instance, the introduction of a perfluorobutyl substituent into the polynorbornene repeating unit has been shown to increase permeability for noncondensable gases by increasing their diffusion coefficients. researchgate.net The unsubstituted vinyl-addition polynorbornene exhibits a carbon dioxide permeability of approximately 49 Barrer and an O2/N2 selectivity of 4. uc.pt The properties can be further modified through copolymerization.
In pervaporation, a process used to separate liquid mixtures, polynorbornene membranes have shown effectiveness, particularly in the separation of organics from aqueous solutions. google.com For example, copolymers of norbornene monomers with hydroxyhexafluoroisopropyl (HFANB) and n-butyl (BuNB) substituents have been used in thin-film composite membranes for the pervaporation of n-butanol from water. aps.orgfigshare.com Incorporating BuNB units into a polyHFANB polymer limits swelling and improves the n-butanol pervaporation selectivity. aps.orgfigshare.com Block copolymers of these monomers have demonstrated a superior balance of flux and selectivity compared to random copolymers. aps.orgfigshare.com
Table 2: Pervaporation Performance of a Poly(HFANB-b-BuNB) Membrane
| Feed Concentration (n-butanol in water) | Selective Layer Thickness | Separation Factor | Flux | Reference |
|---|---|---|---|---|
| 1.00 wt % | 1.3 µm | 21 | 4300 g m⁻² h⁻¹ | figshare.com |
This table is interactive. Click on the headers to sort the data.
Development of Specialized Functional Polymers (e.g., Photoresists, Ionomers, Chiral Materials)
The versatility of norbornene chemistry allows for the synthesis of a wide array of specialized functional polymers.
Photoresists: Polynorbornenes are investigated as materials for photoresists, particularly for 193-nm lithography, due to their high transparency at this wavelength and good dry-etching resistance. kpi.ua Copolymers of t-butyl-3α-(5-norbornene-2-carbonyloxy)-7α,12α-dihydroxy-5β-cholan-24-oate and maleic anhydride (B1165640) have been synthesized for this purpose. kpi.ua The tert-butyl ester group provides a mechanism for chemical amplification, a key process in modern photoresist technology. scirp.orgacs.org Polymers based on tert-butyl ester of norbornenylcarboxylic acid are considered potential materials for photoresists in microelectronics. rscf.ru
Ionomers: The modification of polynorbornenes can lead to the formation of ionomers, which are polymers containing ionic groups. For instance, bromine-substituted additive polynorbornenes can be modified with amines to create poly(ionic liquid)s (PILs), which are potential materials for ion-conducting polymer membranes. rscf.ru Norbornene-containing imidazolium-based ionic liquids have been polymerized via ROMP to create gas separation membranes. mdpi.com
Chiral Materials: Optically active polymers derived from chiral norbornene monomers are of great interest for applications such as enantioselective membranes and chiral stationary phases for chromatography. mdpi.comresearchgate.net Chiral monomers can be synthesized from cis-5-norbornene-2,3-dicarboxylic anhydride and various chiral alcohols. mdpi.comresearchgate.net These monomers can then be polymerized, often via ROMP, to produce chiral polymers with high thermal stability and good film-forming properties. mdpi.comresearchgate.net The resulting polymers can exhibit glass transition temperatures ranging from -30 °C to +139 °C. researchgate.net
Strategies for Modulating Material Responses via Polymer Design
The properties of polymers derived from this compound can be precisely controlled through various polymer design strategies. Key among these are the choice of polymerization method, copolymerization, and post-polymerization modification.
Polymerization Method: The two primary methods for polymerizing norbornene-type monomers are Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization. hhu.de ROMP results in a polymer with double bonds in the backbone, which can be further functionalized. Vinyl-addition polymerization, on the other hand, produces a saturated, all-aliphatic backbone, leading to higher thermal stability and a higher glass transition temperature. acs.org For instance, an analogous block copolymer derived from ROMP shows much greater swelling than vinyl addition polymers, resulting in higher flux but lower selectivity in pervaporation applications. figshare.com
Copolymerization: Copolymerizing this compound with other functional norbornene monomers is a powerful tool for tuning material properties. For example, in pervaporation membranes, copolymerizing a monomer bearing a hydroxyhexafluoroisopropyl group with this compound allows for a balance between permeability and selectivity. aps.orgfigshare.com The introduction of the butyl group limits the swelling of the polymer, thereby enhancing selectivity. aps.orgfigshare.com
Control of Polymer Architecture: The advent of living polymerization techniques for norbornene monomers allows for the synthesis of polymers with controlled architecture, such as block and random copolymers. aps.org Block copolymers of HFANB and BuNB show well-defined microphase-separated morphologies, which contributes to their enhanced performance in pervaporation membranes compared to their random copolymer counterparts. aps.orgfigshare.com The ability to create well-defined block copolymers of substituted norbornene monomers by vinyl addition polymerization has been a significant advancement. researchgate.net
Future Research Directions and Emerging Trends
Sustainable and Green Synthesis Routes for 5-butyl-2-norbornene Monomers
The traditional synthesis of this compound involves the Diels-Alder reaction between cyclopentadiene (B3395910) and 1-hexene (B165129), which are typically derived from petrochemical feedstocks. A significant emerging trend is the shift towards greener and more sustainable pathways for monomer production. Research in this area focuses on utilizing renewable resources and adopting processes with higher atom economy and reduced environmental impact.
Future investigations are exploring the use of bio-based feedstocks as starting materials. This includes the conversion of biomass-derived platform molecules such as terpenes, furans, and compounds from vegetable oils into suitable dienes or dienophiles for norbornene synthesis. magtech.com.cnacs.orgmdpi.com For instance, research has demonstrated the functionalization of plant oils with norbornene moieties and the use of renewable terpenes as chiral building blocks for norbornene-type monomers. acs.orgresearchgate.net Chemo-enzymatic strategies represent another promising frontier. The use of enzymes, such as Candida antarctica Lipase B (Cal-B), has been successfully employed to create functionalized norbornene derivatives from natural acids, showcasing a greener pathway that can be conceptually extended to alkyl norbornenes. frontiersin.org Furthermore, there is a focus on optimizing reaction conditions to be more environmentally benign, such as using solvent-free methods where possible. The Diels-Alder reaction itself is highly atom-economical, and when combined with bio-based precursors, it can form the basis of a truly sustainable monomer synthesis. york.ac.uk
Innovations in Catalytic Systems for Enhanced Efficiency and Selectivity
The polymerization of this compound, either through Ring-Opening Metathesis Polymerization (ROMP) or vinyl-addition polymerization, is critically dependent on the catalyst employed. Innovations in catalysis are aimed at boosting reaction efficiency, lowering costs, and achieving unprecedented control over polymer microstructure.
In vinyl-addition polymerization, research has led to the discovery of exceptionally active cationic allyl palladium catalysts. researchgate.netacs.org One such system was found to copolymerize 5-butylnorbornene with incredible efficiency, capable of producing more than a metric ton of copolymer per mole of palladium per hour, a significant step towards industrial feasibility. researchgate.netacs.org Other palladium systems have also been optimized specifically for the homopolymerization of this compound, with studies detailing the effects of temperature and catalyst composition on polymer conversion and molecular weight.
| Catalyst System | Temperature (°C) | Conversion (%) | Intrinsic Viscosity (dL/g) |
| Pd(acac)₂/1PPh₃/25BF₃OEt₂ | 50 | 45 | 1.05 |
| Pd(acac)₂/1PPh₃/25BF₃OEt₂ | 65 | 70 | 0.62 |
| Pd(acac)₂/1PPh₃/25BF₃OEt₂ | 70 | 68 | 0.45 |
| Data derived from studies on the polymerization of this compound, demonstrating the effect of reaction temperature on catalyst activity and polymer molecular weight. |
For ROMP, a major trend is the development of catalysts that offer enhanced stereoselectivity. Novel ruthenium and tungsten-based catalysts have been designed to produce polymers with a high percentage of cis-double bonds in the backbone. nih.govmdpi.com This control over stereochemistry is crucial as it directly influences the physical and mechanical properties of the final material. mdpi.com Another key innovation is the development of methods to make ROMP a truly catalytic process for functional monomers, which historically required stoichiometric amounts of expensive catalysts. The use of chain transfer agents (CTAs) allows for a significant reduction in the loading of ruthenium catalysts, making the process more economical and scalable. acs.orgrsc.org Additionally, novel catalytic mechanisms are being explored, such as the "rectification-insertion" mechanism, which allows for the efficient polymerization of less reactive endo-substituted norbornene isomers by isomerizing them to the more reactive exo form in situ. rsc.org
| Catalyst Type | Polymerization Method | Key Innovation/Advantage |
| Cationic Allyl Palladium Complexes | Vinyl-Addition | Extremely high activity (>1 ton polymer/mol Pd/hr) for industrial scale-up. researchgate.netacs.org |
| Pd(acac)₂/PPh₃/BF₃OEt₂ | Vinyl-Addition | Simple, effective system for homopolymerization of this compound. |
| C-H Activated Ruthenium Catalysts | ROMP | High cis-selectivity, enabling control over polymer microstructure. nih.gov |
| Bimetallic Tungsten Clusters | ROMP | Highly efficient and cis-stereoselective initiator. mdpi.com |
| Grubbs' Catalysts with CTAs | Catalytic ROMP | Reduces required catalyst loading by up to 1000x, lowering costs. acs.org |
| Tandem Isomerization/Insertion Catalysts | Vinyl-Addition | Enables polymerization of less reactive endo-isomers, expanding monomer scope. rsc.org |
Exploitation of Advanced Polymer Architectures for Multifunctional Materials
Research is progressively moving beyond simple linear homopolymers to create complex polymer architectures that impart multifunctionality. The ability to precisely control polymerization allows for the synthesis of materials with tailored nanostructures and properties.
A significant area of development is the synthesis of well-defined block copolymers. Living polymerization techniques, including both ROMP and living vinyl-addition polymerization, enable the sequential addition of different monomers to create block structures. rsc.orgacs.org For example, amphiphilic diblock copolymers containing polynorbornene segments have been synthesized to act as redox-responsive drug carriers. rsc.org This approach allows for the combination of the robust mechanical properties of a poly(this compound) block with a functional block designed for a specific purpose.
Other advanced architectures being explored include:
Star Polymers: Synthesized using a "core-first" method with multifunctional initiators, leading to materials with unique rheological properties. mdpi.com
Brush and Dendronized Polymers: These structures involve grafting dense side chains onto the polynorbornene backbone. nih.gov By carefully designing these side chains, researchers can induce hierarchical self-assembly into complex phases, such as columnar liquid crystals. rsc.org
Carbon-Dense Polymers: In a novel approach, norbornene-functionalized cycloparaphenylenes—molecules that are essentially "carbon nanohoops"—have been polymerized via ROMP. nih.govacs.org This creates soluble polymers with extremely high sp²-carbon content and tunable optical properties, bridging the gap between small molecules and functional carbon materials. nih.gov
| Polymer Architecture | Synthesis Method | Key Feature / Functionality |
| Diblock Copolymers | Living ROMP / Living Vinyl-Addition | Self-assembly into nanoscale micelles; stimuli-responsive behavior. rsc.orgacs.org |
| Star Polymers | ROMP ("core-first") | Controlled synthesis of more complex macromolecular structures. mdpi.com |
| Brush Block Copolymers | Grafting-through ROMP | Forms multifunctional micelles for applications like nanotheranostics. nih.gov |
| Dendronized Polymers | ROMP | Hierarchical self-assembly into liquid crystal phases. rsc.org |
| "Carbon Nanohoop" Polymers | ROMP | High sp²-carbon content; tunable fluorescence. nih.govacs.org |
Integration of this compound Derivatives into Responsive and Smart Materials
A major trend in materials science is the development of "smart" materials that can change their properties in response to external stimuli. The rigid polynorbornene backbone, plasticized by the butyl side-chains, provides a robust framework for incorporating stimulus-responsive moieties.
Future research will focus on covalently attaching functional groups to the norbornene monomer or polymer backbone that respond to various triggers:
Mechanochromism and Photochromism: Researchers have successfully created polynorbornenes incorporating rhodamine dyes. nih.govnih.gov These materials exhibit reversible color changes when subjected to mechanical force (mechanochromism) or light (photochromism), as the dye molecule switches between its open and closed forms. nih.govacs.org The polymer architecture is crucial for enabling this reversible behavior. acs.org
Redox-Responsiveness: By incorporating redox-active units like ferrocene (B1249389) into block copolymers, materials can be designed to change their structure, such as disassembling micelles, in response to an oxidizing or reducing environment. rsc.org This has potential applications in targeted drug delivery. rsc.org
Thermo-Responsiveness: The integration of thermally sensitive groups can lead to materials that change their solubility or shape with temperature. The inherent thermal stability of the polynorbornene backbone makes it an excellent candidate for high-temperature responsive systems.
The key to creating these materials is the molecular design of the monomer to include both the polymerizable norbornene unit and the functional, responsive dye or molecule. nih.gov The butyl group in this compound can serve to tune the solubility and mechanical properties of the resulting smart polymer.
Process Engineering and Scale-Up Considerations for Industrial Relevance
For this compound and its polymers to move from the laboratory to widespread industrial use, research must address process engineering and scale-up challenges. The focus is on developing robust, cost-effective, and reproducible manufacturing processes.
A critical factor is catalyst performance on an industrial scale. The development of cationic allyl palladium catalysts with activities high enough to produce metric tons of polymer per mole of catalyst is a landmark achievement in this regard. researchgate.netacs.org The simplicity and thermal stability of a catalyst system are also of significant industrial importance. Economic viability is another driver, pushing research towards catalytic ROMP processes that use inexpensive and readily available chain transfer agents to drastically reduce the required amount of precious metal catalysts like ruthenium. acs.org
Future research will also need to address:
Monomer Purification: Developing efficient, large-scale methods for producing and purifying this compound to the high standards required for controlled polymerization.
Reaction Control: Translating lab-scale control over polymerization kinetics, molecular weight, and polydispersity to large-volume reactors. This includes managing the heat generated during polymerization and ensuring homogenous mixing.
Polymer Processing: Investigating and optimizing methods for processing the final polymer, such as compression molding, extrusion, or solution casting, to manufacture finished parts with consistent properties. mdpi.com
Copolymerization Strategies: Scaling up the synthesis of copolymers, where this compound is combined with other monomers like ethylene (B1197577) or functional norbornenes to achieve a specific balance of properties such as glass transition temperature, flexibility, and chemical resistance. mdpi.com
Addressing these engineering challenges is essential for unlocking the commercial potential of this compound-based materials in fields such as microelectronics, advanced optics, and specialty chemical-resistant coatings.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing 5-butyl-2-norbornene?
- Answer : Synthesis typically involves Diels-Alder reactions between cyclopentadiene and substituted dienophiles. For example, norbornene derivatives are often functionalized via alkylation at the 5-position using Grignard or organolithium reagents. Characterization requires a combination of NMR (to confirm regiochemistry and stereochemistry), mass spectrometry (for molecular weight validation), and GC-MS for purity assessment. Melting points and solubility profiles (e.g., in nonpolar solvents like hexane) should also be documented to establish physical properties .
Q. How does steric hindrance from the butyl group influence the reactivity of this compound in ring-opening metathesis polymerization (ROMP)?
- Answer : The bulky butyl group at the 5-position can slow ROMP kinetics due to steric constraints on the transition metal catalyst (e.g., Grubbs catalysts). Researchers should compare polymerization rates with unsubstituted norbornene using time-resolved NMR or gel permeation chromatography (GPC). Kinetic studies under varied temperatures and catalyst loadings are critical to quantify steric effects .
Q. What analytical techniques are most reliable for resolving structural isomers of substituted norbornenes?
- Answer : High-resolution NMR (e.g., -DEPT, NOESY) is essential for distinguishing endo/exo isomers. X-ray crystallography provides definitive structural confirmation, while computational methods (DFT calculations) can predict stability trends. For mixtures, HPLC with chiral columns may separate enantiomers .
Advanced Research Questions
Q. How do electronic effects of the butyl substituent impact the electron density distribution in this compound?
- Answer : The alkyl group is electron-donating via inductive effects, which can be modeled using computational tools like Gaussian or ORCA. Compare experimental NMR chemical shifts (e.g., deshielding of adjacent protons) with DFT-calculated electrostatic potential maps. Charge distribution analysis via Natural Bond Orbital (NBO) theory can further elucidate electronic perturbations .
Q. What contradictions exist in reported thermodynamic stability data for this compound derivatives, and how can they be resolved?
- Answer : Discrepancies in melting points or enthalpies of formation may arise from impurities or isomer ratios. Researchers should replicate studies using identical synthetic conditions (e.g., solvent, catalyst) and employ differential scanning calorimetry (DSC) for precise thermodynamic measurements. Cross-validate results with computational thermochemistry (e.g., CBS-QB3) .
Q. What strategies optimize enantioselective synthesis of chiral this compound derivatives?
- Answer : Asymmetric catalysis using chiral ligands (e.g., BINOL-derived phosphines) paired with transition metals (Rh, Pd) can induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Kinetic resolution and dynamic kinetic asymmetric transformations (DYKAT) are advanced approaches requiring careful reaction parameter tuning (temperature, solvent polarity) .
Methodological Guidance
Designing experiments to study the hydrolytic stability of this compound in aqueous environments :
- Steps :
- Prepare buffered solutions (pH 3–11) and incubate the compound at controlled temperatures.
- Monitor degradation via LC-MS and quantify hydrolysis products (e.g., diols).
- Use Arrhenius plots to extrapolate shelf-life under storage conditions .
Addressing contradictory data in catalytic efficiency studies :
- Approach :
- Standardize catalyst activation protocols (e.g., degassing, pre-treatment).
- Use internal standards (e.g., deuterated analogs) in NMR to calibrate reaction yields.
- Perform statistical analysis (ANOVA) to identify outliers and control batch-to-batch variability .
Key Challenges and Recommendations
- Stereochemical Complexity : Prioritize X-ray crystallography for ambiguous structures.
- Data Reproducibility : Publish full synthetic protocols, including solvent batch details and catalyst activation steps.
- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling to resolve electronic and steric effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
